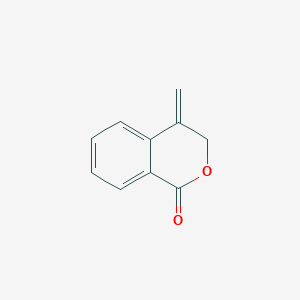

4-Methylene-3,4-dihydroisocoumarin

Description

Contextualization of 3,4-Dihydroisocoumarin within the Lactone Class

3,4-Dihydroisocoumarins are a significant group of naturally occurring lactones. eurekaselect.comnih.gov Lactones are cyclic esters, and the 3,4-dihydroisocoumarin structure is characterized by a fused phenolactone skeleton. tubitak.gov.trresearchgate.net Specifically, they are isomers of coumarins, with the key difference being the reversed orientation of the lactone moiety. tubitak.gov.trnih.gov The IUPAC nomenclature for 3,4-dihydroisocoumarins is 3,4-dihydro-1H-2-benzopyran-1-ones. tubitak.gov.tr The core structure consists of a benzene (B151609) ring fused to a dihydropyranone ring. This basic scaffold allows for a wide range of substituents, leading to a vast array of derivatives with diverse biological activities. nih.govnih.gov

Historical Perspective and Evolving Research Focus on the 3,4-Dihydroisocoumarin Scaffold

The study of isocoumarins and their dihydro-derivatives has a rich history, with a significant number of these compounds being isolated from natural sources such as bacteria, fungi, lichens, and plants. eurekaselect.comnih.govtubitak.gov.tr Historically, trivial names derived from the source organism have been commonly used. tubitak.gov.trajol.info For instance, mellein (B22732) was named after Aspergillus melleus, the fungus from which it was first isolated. ajol.info Early research primarily focused on the isolation and characterization of these natural products. ajol.info

Over time, the research focus has expanded significantly due to the diverse and potent biological activities exhibited by these compounds. nih.govtubitak.gov.tr This has spurred considerable interest in their synthesis, leading to the development of numerous synthetic strategies to access the 3,4-dihydroisocoumarin core and its derivatives. nih.govnih.govacs.org The ability to synthesize these molecules allows for the creation of analogs with potentially enhanced or novel biological properties, making them attractive targets for medicinal chemists. nih.gov

Overview of Structural Diversity in 4-Substituted 3,4-Dihydroisocoumarin Derivatives, including 4-Methylene and 4-Methyl Functionalities

The structural diversity of 3,4-dihydroisocoumarins is vast, with substitutions possible at various positions on the bicyclic ring system. nih.govnih.gov While many naturally occurring 3,4-dihydroisocoumarins are substituted at the 3-position, derivatives with substituents at the 4-position have also garnered significant attention. nih.gov

The introduction of a substituent at the 4-position can significantly influence the molecule's biological activity. nih.gov Among these, the 4-methylene and 4-methyl substituted derivatives are of particular interest. The presence of a methylene (B1212753) group (a carbon double-bonded to another carbon) at the 4-position introduces a reactive exocyclic double bond, which can be a key feature for biological interactions. The 4-methyl group, a simple alkyl substituent, can also modulate the compound's properties.

The synthesis of these 4-substituted derivatives often requires specific synthetic methodologies. For example, the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin has been achieved through the asymmetric hydroformylation of ethyl 2-vinylbenzoate, followed by in situ lactonization. nih.govacs.orgacs.org This method allows for the creation of specific stereoisomers, which is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92608-98-5 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methylideneisochromen-1-one |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-5H,1,6H2 |

InChI Key |

AQOSSEMWSIJDOT-UHFFFAOYSA-N |

Canonical SMILES |

C=C1COC(=O)C2=CC=CC=C12 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 3,4 Dihydroisocoumarin Derivatives

Isolation from Diverse Biological Systems

The broad distribution of 3,4-dihydroisocoumarin derivatives across different biological kingdoms highlights their ecological significance. These compounds have been isolated from a multitude of natural sources, ranging from common molds to higher plants and various marine organisms. tubitak.gov.trnih.govnih.gov

Fungal Sources and Metabolites

Fungi are particularly prolific producers of 3,4-dihydroisocoumarin derivatives. tubitak.gov.trnih.gov The genus Aspergillus, for instance, is a well-known source of diverse secondary metabolites, including numerous dihydroisocoumarins. mdpi.comnih.govnih.gov A study on the marine-derived fungus Aspergillus terreus (strain RA2905) led to the isolation of five known dihydroisocoumarins alongside other metabolites. mdpi.comnih.govnih.gov Similarly, two new dihydroisocoumarin derivatives, aspergillumarins A and B, were identified from an Aspergillus sp. fungus collected from a mangrove leaf in the South China Sea. researchgate.net

The endophytic fungus Lophiostoma sp. (Sigrf10), isolated from Siraitia grosvenorii, was found to produce four new 3,4-dihydroisocoumarin congeners named lophiostomin A-D. nih.gov Research on Talaromyces verruculosus, a rhizosphere fungus, resulted in the isolation of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin. nih.gov Another species, Talaromyces amestolkiae, isolated from submerged freshwater wood, yielded the known dihydroisocoumarins aspergillumarin A and B, and a new derivative, 4-hydroxyaspergillumarin. nih.gov

The genus Cladosporium is recognized as a rich source of bioactive compounds, with cladosporin (B1252801) being a notable 3,4-dihydroisocoumarin derivative first isolated from C. cladosporioides. nih.gov The fungus Botryosphaeria ramosa, a known plant pathogen, and other species within the Botryosphaeriaceae family are also known to produce various secondary metabolites, although specific dihydroisocoumarins are less documented in the primary search results. mycosphere.orgresearchgate.netmdpi.comnih.gov The genus Eurotium, the teleomorph of Aspergillus, is another key fungal source, with species like Eurotium sp. producing dihydroisocoumarin derivatives with antifouling properties. mdpi.comyidu.edu.cnresearchgate.net

| Compound Name | Source Organism | Reference |

|---|---|---|

| Known Dihydroisocoumarins (unspecified) | Aspergillus terreus RA2905 | mdpi.comnih.govnih.gov |

| Aspergillumarin A & B | Aspergillus sp. | researchgate.net |

| Lophiostomin A-D | Lophiostoma sp. Sigrf10 | nih.gov |

| (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin | Talaromyces verruculosus | nih.gov |

| 4-hydroxyaspergillumarin | Talaromyces amestolkiae | nih.gov |

| Cladosporin | Cladosporium cladosporioides | nih.gov |

| Eurotiumides A-G | Eurotium sp. XS-200900E6 | yidu.edu.cn |

Plant Sources and Phytochemical Investigations

While fungi are a primary source, 3,4-dihydroisocoumarins are also found in the plant kingdom. tubitak.gov.trnih.gov For example, 6-hydroxymellein (B1220941) has been identified in carrot (Daucus carota) cell suspension cultures, particularly after being infected with fungi like Fusarium solani. nih.gov The production of these compounds in plants can be a response to biotic stressors, such as pathogen infection. nih.gov While the provided outline lists several plant genera like Aloe sp., Stevia, Radix Glycyrrhizae, Garcinia picrorhiza, and Hypericum annulatum as potential sources, specific isolations of 3,4-dihydroisocoumarin derivatives from these exact plants were not detailed in the initial search results. However, the general literature confirms that plants are a known source of this compound class. tubitak.gov.trnih.govresearchgate.net

Bacterial and Lichenic Origins

The occurrence of 3,4-dihydroisocoumarins extends to bacteria and lichens. tubitak.gov.trnih.gov These microorganisms produce these lactones as secondary metabolites. tubitak.gov.trresearchgate.net For instance, 6-hydroxymellein, a dihydroisocoumarin, has had its biosynthetic gene cluster identified in the lichen Cladonia uncialis. nih.gov Amicoumacins, which possess a dihydroisocoumarin core, have been isolated from Bacillus species. tubitak.gov.tr This demonstrates that the biosynthetic machinery for producing these compounds is present across diverse microbial phyla.

Marine Organism-Derived Fungi

Fungi isolated from marine environments have proven to be a particularly rich source of novel and bioactive secondary metabolites, including 3,4-dihydroisocoumarins. mdpi.com The marine-derived fungus Aspergillus terreus RA2905, isolated from a sea hare, yielded several dihydroisocoumarins. mdpi.comnih.gov An Aspergillus sp. isolated from the mangrove tree Bruguiera gymnorrhiza was the source of aspergillumarins A and B. researchgate.net Furthermore, a gorgonian-derived Eurotium sp. fungus produced seven dihydroisocoumarin derivatives, including five pairs of new enantiomers. yidu.edu.cn An endophytic fungus, Amorosia sp., from the mangrove Avicennia marina was found to produce 3-methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin. mdpi.com These findings underscore the chemical diversity present in fungi from marine habitats.

Elucidation of Biosynthetic Pathways

The structural backbone of 3,4-dihydroisocoumarin derivatives is primarily assembled through specific metabolic routes, with the polyketide pathway being fundamental.

Polyketide Biosynthesis as a Precursor Pathway

The biosynthesis of most fungal isocoumarins, including the 3,4-dihydro variants, originates from the polyketide pathway. researchgate.net This pathway involves large, multifunctional enzymes known as polyketide synthases (PKSs). youtube.com These enzymes construct a poly-β-keto chain by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. youtube.comnih.gov

The process is akin to an assembly line, where different enzymatic domains within the PKS complex catalyze specific reactions. youtube.com The resulting polyketide chain undergoes a series of folding and cyclization reactions, often through intramolecular aldol (B89426) or Claisen condensations, to form the characteristic fused ring system of isocoumarins. youtube.com The diversity in the final structures arises from the varying number of condensation cycles and subsequent reductive or dehydrative modifications of the keto groups in the polyketide chain before cyclization. capes.gov.brtib.eu This pathway is responsible for producing a vast array of natural products, with isocoumarins and their derivatives being a prominent family. researchgate.netcapes.gov.br

Enzymatic and Genetic Aspects of Dihydroisocoumarin Formation (e.g., Mellein (B22732) Biosynthesis)

The biosynthesis of 3,4-dihydroisocoumarins, such as the well-studied mellein, is a classic example of polyketide synthesis. nih.gov Polyketides are a class of secondary metabolites produced by a series of Claisen-like condensations, catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The biosynthesis of these compounds shares similarities with fatty acid biosynthesis. nih.gov

The formation of the 3,4-dihydroisocoumarin core generally proceeds through the polyketide pathway. This begins with a starter unit, typically acetyl-CoA, and several extender units, most commonly malonyl-CoA. These units are sequentially condensed by a PKS enzyme to form a poly-β-keto chain. This chain then undergoes a series of modifications, including reduction, dehydration, and cyclization, to yield the final dihydroisocoumarin structure. nih.govwikipedia.org

A prime example of dihydroisocoumarin biosynthesis is that of mellein. Mellein and its derivatives are produced by a variety of fungi. nih.govnih.gov The key enzyme in mellein biosynthesis is a partially reducing polyketide synthase (PR-PKS). nih.gov Fungal PKSs involved in the synthesis of compounds like mellein are typically iterative Type I PKSs, meaning they are large, multifunctional proteins with multiple domains that are used repeatedly during the synthesis of the polyketide chain. wikipedia.org

Detailed Research Findings on Mellein Biosynthesis:

The biosynthesis of (R)-mellein has been a subject of detailed investigation. It has been demonstrated that a single PKS enzyme is sufficient for the production of (R)-mellein in some fungi. The genes encoding these PKS enzymes are often found within a larger gene cluster that may include genes for tailoring enzymes, which further modify the initial polyketide product. nih.gov

For instance, in the biosynthesis of citrinin, another polyketide that shares structural similarities with dihydroisocoumarins, a specific PKS gene has been identified in Monascus purpureus. nih.gov The study of such genes provides insight into the genetic basis for the production of these compounds and offers the potential for engineering novel derivatives. youtube.com

The table below summarizes some of the key enzymes and genes involved in the biosynthesis of mellein and related dihydroisocoumarins.

| Enzyme/Gene | Function | Organism Example | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone. | Aspergillus melleus | nih.gov |

| Partially Reducing PKS (PR-PKS) | A type of PKS responsible for the synthesis of (R)-mellein. | Monascus purpureus | nih.gov |

The natural occurrence of 3,4-dihydroisocoumarin derivatives is widespread, particularly in the fungal kingdom. The table below lists some examples of naturally occurring 3,4-dihydroisocoumarins and their sources.

| Compound | Producing Organism | Reference |

|---|---|---|

| (R)-(-)-Mellein | Aspergillus melleus, Botryosphaeria obtusa, Macrophomina phaseolina | nih.govnih.gov |

| (S)-(+)-Mellein | Phomopsis oblonga | nih.gov |

| (R)-5-Hydroxymellein | Epicoccum nigrum (agro-transformants) | nih.gov |

| (S)-7-Hydroxymellein | Endophytic fungus | nih.gov |

| 4,6-Dihydroxymellein | Cercospora sp. | researchgate.net |

| 5-Methylmellein | Biscogniauxia nummularia, Phomopsis oblonga | nih.gov |

| (3R)-5-Bromomellein | Aspergillus ochraceus (when cultured with NaBr) | nih.gov |

| Thunberginol C | Hydrangea macrophylla | researchgate.net |

Advanced Synthetic Strategies for 3,4 Dihydroisocoumarins and Their 4 Substituted Analogues

Asymmetric Synthetic Methodologies

The enantioselective synthesis of 4-substituted 3,4-dihydroisocoumarins presents a considerable challenge. Modern synthetic chemistry has risen to this challenge through the development of powerful catalytic asymmetric reactions. These methods allow for the precise control of stereochemistry, leading to the formation of optically active products with high enantiomeric purity.

Asymmetric hydroformylation has emerged as a highly effective and atom-economical method for producing optically active aldehydes from alkenes. nih.govacs.org This homogeneous catalytic process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. nih.gov This strategy has been successfully applied to the synthesis of enantioenriched 4-methyl-3,4-dihydroisocoumarin from styrene (B11656) derivatives. nih.govnih.govacs.org

The success of enantioselective hydroformylation heavily relies on the design of the catalytic system, particularly the chiral ligands that coordinate to the metal center. Rhodium-based catalysts are commonly employed for this transformation. researchgate.netcapes.gov.br Specifically, BIBOP-type ligands have proven to be highly effective in the rhodium-catalyzed asymmetric hydroformylation of styrene derivatives. nih.govacs.orgnih.gov

Theoretical studies on similar phosphane-phosphite ligands like BINAPHOS highlight the importance of the ligand's electronic and steric properties in determining the coordination preference and, consequently, the stereochemical outcome of the reaction. nih.gov The interplay of donor-acceptor interactions, electronic distortion, and steric effects governs the arrangement of the ligand around the rhodium center, which in turn dictates the enantioselectivity of the hydroformylation process. nih.gov For instance, in the Rh-(R,S)-BINAPHOS system, repulsive interactions between the substrate and the apical phosphite (B83602) moiety are crucial for enantiodifferentiation. nih.gov

A typical catalytic system for the synthesis of 4-methyl-3,4-dihydroisocoumarin involves a rhodium precursor, such as Rh(acac)(CO)₂, and a chiral BIBOP ligand. nih.gov The reaction is carried out under a pressurized atmosphere of synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov

A particularly elegant and efficient approach involves a tandem reaction sequence where asymmetric hydroformylation is followed by an in situ lactonization step. nih.govacs.orgnih.gov This one-pot procedure streamlines the synthesis and avoids the isolation of the intermediate aldehyde, which can sometimes be unstable.

In the synthesis of 4-methyl-3,4-dihydroisocoumarin, ethyl 2-vinylbenzoate is used as the starting material. nih.gov The asymmetric hydroformylation of this substrate, catalyzed by a Rh/BIBOP system, generates a chiral aldehyde intermediate. nih.govacs.orgnih.gov Without purification, this intermediate is then subjected to reduction, typically with sodium borohydride (B1222165) (NaBH₄). nih.govacs.org This reduction step not only converts the newly formed aldehyde to a primary alcohol but also facilitates the cyclization to form the desired 4-methyl-3,4-dihydroisocoumarin lactone. nih.govacs.orgnih.gov This tandem process has been shown to produce the target compound in high yield and with excellent enantiomeric ratios. nih.govacs.orgacs.org The development of such tandem reactions, initiated by asymmetric hydroformylation, has proven to be a powerful strategy for the efficient synthesis of various complex molecules. nih.gov

The asymmetric hydroformylation approach for the synthesis of 4-substituted-3,4-dihydroisocoumarins has been shown to be compatible with a range of styrene derivatives. nih.govacs.org The reaction conditions are tolerant of both electron-rich and electron-poor substituents on the aromatic ring of the styrene precursor. nih.govacs.orgnih.gov

For instance, the hydroformylation of various ortho-substituted styrene derivatives has been investigated. nih.govacs.org The reaction consistently produces the desired branched aldehyde, which is the precursor to the 4-substituted dihydroisocoumarin, with high regioselectivity. nih.govacs.org The enantioselectivity of the process is also generally high, leading to the formation of the chiral products with significant enantiomeric excess.

Below is a table summarizing the results of the asymmetric hydroformylation of different ortho-substituted styrene derivatives, followed by reduction to the corresponding 4-methyl-3,4-dihydroisocoumarin analogues. nih.govacs.org

| Substrate (ortho-substituent) | Branched:Linear Ratio | Enantiomeric Ratio (er) |

| Ethyl 2-vinylbenzoate | - | 95.1:4.9 |

| 2-Fluorostyrene | 21.3:1 | 93.1:6.9 |

| 2-Chlorostyrene | - | 93.9:6.1 |

| 2-Methoxystyrene | - | 94.2:5.8 |

Data sourced from Qu et al. (2019). nih.govacs.org

This data demonstrates the robustness of the Rh/BIBOP catalytic system in controlling both the regioselectivity (favoring the branched product) and the enantioselectivity of the hydroformylation reaction across a variety of substrates.

An alternative and elegant strategy for the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin involves the asymmetric hydrogenation of a pre-formed 4-methylisocoumarin. nih.gov This method relies on the stereoselective reduction of the C3-C4 double bond of the isocoumarin (B1212949) ring system to introduce the desired chirality at the C4 position. This approach, however, necessitates the prior construction of the bicyclic isocoumarin core. nih.gov While effective, it represents a different synthetic logic compared to the convergent hydroformylation strategy.

Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of 3,4-dihydroisocoumarins. A notable example is the enantioselective bromocyclization of styrene-type carboxylic acids. acs.org This method utilizes a chiral amino-thiocarbamate catalyst to mediate the cyclization, resulting in the formation of 3-bromo-3,4-dihydroisocoumarins with good yields and enantiomeric excesses. acs.org

The resulting 3-bromo-3,4-dihydroisocoumarins are versatile intermediates. The bromine atom at the 3-position can be readily displaced or transformed, providing access to a variety of other 3,4-dihydroisocoumarin derivatives. acs.org This strategy highlights the potential of organocatalysis to construct the core dihydroisocoumarin skeleton with high enantioselectivity.

Organocatalyzed Enantioselective Halocyclization (e.g., Bromocyclization of Styrene-type Carboxylic Acids)

Cyclization and Annulation Reactions

Oxidative lactonization provides a direct method for constructing the isocoumarin core. An iridium-ligand bifunctional catalyst has been shown to facilitate the oxidative lactonization of δ-ketoaldehydes at room temperature, producing coumarin (B35378) derivatives in excellent yields. nih.gov

Another approach involves the intramolecular dehydrogenative cyclization of 2-(3-oxobutyl) benzoic acids. nih.gov This transformation, which couples C(sp³)–H and O–H bonds, can be achieved using inexpensive copper salts in the presence of air. The reaction is operationally simple and proceeds with short reaction times, accommodating a broad range of substituents on the aromatic ring. nih.gov For example, various substituted 2-(3-oxopentyl) benzoic acids undergo this oxidative dehydrogenation to yield the corresponding 3,4-dihydroisocoumarins in yields ranging from 42% to 68%. nih.gov

| Substrate | Catalyst/Oxidant | Reaction Type | Yield Range | Reference |

| δ-Ketoaldehydes | Iridium-ligand bifunctional catalyst | Oxidative Lactonization | Excellent | nih.gov |

| 2-(3-Oxobutyl) benzoic acids | Copper salts, Air | Intramolecular Dehydrogenative Cyclization | 42-68% | nih.gov |

The intramolecular Tishchenko reaction offers a redox-neutral pathway to 3,4-dihydroisocoumarins from appropriate precursors. The classic Tishchenko reaction is a disproportionation of two aldehyde molecules to form an ester, typically catalyzed by an aluminum alkoxide. organic-chemistry.org

In an intramolecular context, this reaction can be applied to δ-ketoaldehydes. Using an iridium-ligand bifunctional catalyst, δ-ketoaldehydes can be converted into 3,4-dihydroisocoumarins in good yields. nih.gov Furthermore, a catalytic enantioselective version of the intramolecular Tishchenko reaction has been developed for meso-dialdehydes using a chiral iridium complex, affording chiral lactones with high enantiomeric excess (up to 91% ee). nih.govrsc.org This highlights the potential for creating stereochemically complex dihydroisocoumarin structures through this method. nih.gov

Transition metals are powerful catalysts for the cyclization reactions that form the dihydroisocoumarin skeleton.

Gold (Au): Gold catalysts, particularly Au(I) complexes, are well-known for their ability to activate alkynes toward nucleophilic attack. The gold-catalyzed cycloisomerization of enynes is a prominent reaction for forming cyclic structures, providing a conceptual basis for potential applications in dihydroisocoumarin synthesis. sigmaaldrich.com

Rhodium (Rh): Rhodium catalysts are effective for C–H activation and annulation cascades. An Rh(III)-catalyzed C–H activation/annulation of enaminones with iodonium (B1229267) ylides has been developed for the synthesis of isocoumarins, which are direct precursors to dihydroisocoumarins. beilstein-journals.org This method proceeds through a cascade involving C–H activation, migratory insertion of a rhodium-carbenoid, and subsequent intramolecular annulation. beilstein-journals.org

Palladium (Pd): Palladium is arguably the most versatile metal for these transformations. A novel method for synthesizing 3,4-dihydroisocoumarins involves the palladium-catalyzed intramolecular benzannulation of enyne-diyne systems. nih.gov A particularly relevant strategy for forming the 4-methylene substituted core is the cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides. This reaction proceeds via an intramolecular 5-exo-dig cyclization of an arylpalladium species onto the alkyne, followed by a cross-coupling reaction to install the final substituent. nih.gov This provides a regio- and stereoselective route to complex dihydroisoquinolinone analogues. nih.gov

The cycloisomerization of o-alkynylbenzoic esters is a direct and atom-economical route to the isocoumarin core. This reaction is analogous to the well-established transition-metal-catalyzed cyclizations of o-alkynylphenols used to construct benzofurans. beilstein-journals.org Palladium catalysis is frequently employed for such transformations. For instance, the reaction of o-iodobenzoic acid with terminal alkynes, catalyzed by a Pd/C system, can yield 3-substituted isocoumarins, which can be subsequently reduced to the corresponding 3,4-dihydroisocoumarins. acs.org The direct cycloisomerization of pre-formed o-alkynylbenzoic esters offers a more streamlined approach to the heterocyclic core.

Copper-Catalyzed Approaches (e.g., Reactions of o-Methoxycarbonyl Arenediazonium Bromides)

Copper-catalyzed reactions offer a cost-effective and practical alternative for the synthesis of 3,4-dihydroisocoumarins. A notable example is the reaction of o-methoxycarbonyl arenediazonium bromides with unsaturated compounds. lookchem.com This one-step synthesis is catalyzed by copper(I) bromide (CuBr) and provides a direct route to 3-substituted 3,4-dihydroisocoumarins. lookchem.com The reaction proceeds under mild conditions and is tolerant of a variety of unsaturated partners. lookchem.com This method is an extension of the Meerwein arylation reaction, where the diazonium group is replaced by the unsaturated substrate, followed by an intramolecular cyclization to form the lactone ring. lookchem.com

Halocyclization utilizing Hypervalent Iodine or N-Bromosuccinimide

Halocyclization reactions are a powerful tool for the construction of halogenated heterocyclic compounds. These reactions can be mediated by hypervalent iodine reagents or N-halosuccinimides.

Hypervalent iodine(III) reagents can mediate the intramolecular halocyclization of alkenes. beilstein-journals.orgbeilstein-journals.org The general mechanism involves the coordination of the alkene to the hypervalent iodine reagent, which activates the double bond towards nucleophilic attack. beilstein-journals.org An internal nucleophile, such as a carboxylic acid in an o-alkenylbenzoic acid, can then attack the activated alkene, leading to the formation of a halo-substituted cyclic product. beilstein-journals.org The choice of the hypervalent iodine reagent and the reaction conditions can influence the type of halogen incorporated (e.g., fluoro-, chloro-, bromo-, or iodo-). beilstein-journals.orgwikipedia.org

N-Bromosuccinimide (NBS) is a versatile reagent for radical substitution and electrophilic addition reactions. wikipedia.org In the context of 3,4-dihydroisocoumarin synthesis, NBS can be used to initiate a bromolactonization cascade. The reaction of an o-alkenylbenzoic acid with NBS would likely proceed via the formation of a bromonium ion from the alkene, followed by intramolecular attack by the carboxylic acid to yield a bromo-substituted 3,4-dihydroisocoumarin. NBS is also widely used for allylic and benzylic bromination, which can be a key step in multi-step syntheses of functionalized heterocycles. wikipedia.orgresearchgate.net

Multi-step Synthetic Routes

Multi-step syntheses allow for the construction of more complex and specifically substituted 3,4-dihydroisocoumarin derivatives through a sequence of well-established reactions.

Strategic Use of Friedel–Crafts Acylation and Subsequent Cyclizations

The Friedel–Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring. nih.govsigmaaldrich.com This reaction can be strategically employed in a multi-step synthesis of 3,4-dihydroisocoumarins. Typically, an aromatic compound is acylated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce an aryl ketone. researchgate.netsigmaaldrich.com

For the synthesis of a 3,4-dihydroisocoumarin, a suitable starting material, such as a phenylacetic acid derivative, could be subjected to a Friedel-Crafts acylation with a reagent like chloroacetyl chloride. The resulting α-chloro ketone can then undergo an intramolecular cyclization to form the lactone ring. Alternatively, an intermolecular Friedel-Crafts acylation can be used to introduce a keto-acid side chain onto an aromatic ring, which can then be cyclized to the desired 3,4-dihydroisocoumarin. This approach is highly versatile and allows for the introduction of a wide range of substituents on the aromatic ring. nih.govresearchgate.net

Transformations Involving Homophthalic Acid Derivatives

Homophthalic acid and its derivatives, particularly homophthalic anhydride, are widely used and versatile precursors for the synthesis of isocoumarins and 3,4-dihydroisocoumarins. ibu.edu.trresearchgate.net These starting materials can undergo condensation reactions with a variety of electrophiles, followed by cyclization to form the desired heterocyclic core.

A common approach involves the condensation of homophthalic anhydride with aldehydes or ketones. researchgate.netdocumentsdelivered.com This reaction, often catalyzed by a Lewis acid or a base, can lead to the formation of 3,4-dihydroisocoumarin-4-carboxylic acids. researchgate.netdocumentsdelivered.com For instance, the reaction of homophthalic anhydride with an aldehyde in the presence of a Lewis acid like boron trifluoride-diethyl ether complex can yield a 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acid. researchgate.net

Alternatively, homophthalic acid can be condensed with acid chlorides at high temperatures to produce 3-substituted isocoumarins. ibu.edu.tr These can then be selectively reduced to the corresponding 3,4-dihydroisocoumarins. The use of substituted homophthalic acids and anhydrides allows for the synthesis of a diverse library of 3,4-dihydroisocoumarins with various substitution patterns on the aromatic ring. nih.gov

Table 2: Common Transformations of Homophthalic Acid Derivatives

| Reactant with Homophthalic Acid/Anhydride | Product Type | Key Reaction |

| Aldehydes/Ketones | 3,4-Dihydroisocoumarin-4-carboxylic acids | Condensation/Cycloaddition |

| Acid Chlorides | 3-Substituted Isocoumarins | Condensation |

| Arylacetic Acids | 3-Benzylisocoumarin derivatives | Condensation |

Total Syntheses of Specific Natural Product Analogues (e.g., Eurotiumides)

The pursuit of synthetic routes to natural products and their analogues is a significant endeavor in organic chemistry, driven by the need for novel therapeutic agents and tools to probe biological processes. The eurotiumides, a family of dihydroisocoumarin-containing natural products, have garnered attention due to their interesting biological activities. The development of synthetic strategies towards these molecules also provides a platform for creating structurally related analogues, such as 4-methylene-3,4-dihydroisocoumarin, to explore structure-activity relationships.

The total syntheses of eurotiumides, including eurotiumide A, B, and F, have been successfully accomplished, showcasing elegant and efficient strategies for the construction of the core 3,4-dihydroisocoumarin scaffold and the installation of various substituents. jst.go.jpnih.govacs.org These syntheses provide a blueprint for accessing analogues like this compound.

A key challenge in the synthesis of 4-substituted dihydroisocoumarins is the stereoselective introduction of the substituent at the C4 position. In the context of eurotiumide total syntheses, various methods have been employed to achieve the desired stereochemistry. For instance, the asymmetric total syntheses of (+)-eurotiumide F and (+)-eurotiumide G utilized a thermal rearrangement of a 4-methoxyisochroman-1-one derivative bearing a propargyl ether to construct the dihydropyran ring present in these specific members of the family. jst.go.jp The core dihydroisocoumarin structure itself was accessed from a known chiral cis-4-methoxyisochroman-1-one intermediate. jst.go.jp

Furthermore, the synthesis of side-chain derivatives of eurotiumide A has been reported, demonstrating the feasibility of modifying the aromatic ring to create a library of analogues for antimicrobial evaluation. nih.govmdpi.comnih.gov These studies highlight the modularity of the synthetic routes, allowing for late-stage diversification.

While a direct total synthesis of this compound as a specific eurotiumide analogue has not been explicitly detailed in the surveyed literature, a plausible and chemically sound synthetic approach can be formulated based on established methodologies for related compounds. A common strategy to introduce an exocyclic methylene (B1212753) group is the Wittig reaction, which involves the reaction of a ketone with a phosphonium (B103445) ylide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Therefore, a logical synthetic precursor to this compound would be the corresponding ketone, 3,4-dihydroisocoumarin-4-one. The synthesis of this ketone intermediate could be achieved through various known methods for the preparation of 3,4-dihydroisocoumarins, followed by oxidation at the C4 position. Once the 3,4-dihydroisocoumarin-4-one is in hand, a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would furnish the desired this compound.

The following table outlines a proposed synthetic sequence for this compound, drawing parallels from established syntheses of related structures.

| Step | Reaction | Starting Material | Key Reagents | Product | Relevant Literature Precedent |

| 1 | Synthesis of 3,4-dihydroisocoumarin | 2-Halobenzoic acid derivative | Alkyne, Palladium catalyst | Substituted 3,4-dihydroisocoumarin | General methods for dihydroisocoumarin synthesis |

| 2 | Oxidation at C4 | 3,4-Dihydroisocoumarin | Oxidizing agent (e.g., CrO₃, PCC) | 3,4-Dihydroisocoumarin-4-one | Standard oxidation reactions |

| 3 | Wittig Olefination | 3,4-Dihydroisocoumarin-4-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound | Wittig reaction on ketones organic-chemistry.orgmasterorganicchemistry.comwikipedia.org |

This proposed synthesis leverages well-established reactions and is analogous to the strategies employed in the synthesis of other 4-substituted dihydroisocoumarins. The resulting this compound could then serve as a valuable analogue for biological screening, contributing to a deeper understanding of the structure-activity relationships within the eurotiumide family of natural products.

Further research into the direct synthesis and biological evaluation of this compound is warranted to fully explore its potential as a natural product analogue.

Structural Elucidation and Spectroscopic Characterization of 3,4 Dihydroisocoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 3,4-dihydroisocoumarin derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Structural Assignment

One-dimensional NMR provides the initial and fundamental data for structural assignment. The proton (¹H) NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The carbon-13 (¹³C) NMR spectrum indicates the number of unique carbon atoms in the molecule.

For instance, in the analysis of 3,4-dihydroisocoumarin derivatives, the ¹H NMR spectrum typically shows signals for aromatic protons, as well as protons associated with the dihydropyranone ring. lookchem.com In the case of 4-Methylene-3,4-dihydroisocoumarin, characteristic signals for the exocyclic methylene (B1212753) protons (=CH₂) would be expected, alongside signals for the benzylic protons at C-3 and the aromatic protons.

The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom, including the carbonyl carbon (C-1) of the lactone, the carbons of the aromatic ring, and the carbons of the heterocyclic portion (C-3, C-4, and the methylene carbon). lookchem.com The chemical shifts are indicative of the electronic environment of each nucleus, allowing for the initial assignment of the basic molecular skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for a 3,4-Dihydroisocoumarin Derivative Data for Methyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate, a representative derivative.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) | Atom Type |

|---|---|---|---|

| 1 | 164.10 | - | C=O |

| 3 | 74.66 | 5.34 (t, J = 5.4) | CH |

| 4 | 27.50 | 3.25 (dd, J = 16.9, 5.4), 3.49 (dd, J = 16.9, 5.7) | CH₂ |

| 4a | 136.38 | - | C |

| 5 | 127.67 | 7.36 (d, J = 7.2) | CH |

| 6 | 127.98 | 7.43 (t, J = 7.5) | CH |

| 7 | 135.96 | 7.57-7.62 (m) | CH |

| 8 | 125.12 | 7.95 (d, J = 7.5) | CH |

| 8a | 136.45 | - | C |

| COOCH₃ | 170.45 | - | C=O |

| COOCH₃ | 53.34 | 3.69 (s) | CH₃ |

Source: Adapted from Obushak et al., Tetrahedron Letters, 2009. lookchem.com

Two-Dimensional NMR Techniques (¹H-¹H COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Determination

To assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei. cam.ac.uk

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For a 3,4-dihydroisocoumarin, COSY spectra would show correlations between H-3 and the two H-4 protons, and among the coupled aromatic protons, confirming the spin systems within the molecule. rsc.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are bonded. cam.ac.uk NOESY is instrumental in determining the relative stereochemistry and conformation of the molecule. rsc.org

Stereochemical Assignments based on Coupling Constants and NOE/NOESY Correlations

For substituted 3,4-dihydroisocoumarins with chiral centers at C-3 and C-4, determining the relative stereochemistry (cis or trans) is critical. This is achieved by analyzing proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. researchgate.net

The magnitude of the coupling constant between H-3 and H-4 (³J H3-H4) is diagnostic of the dihedral angle between these two protons, and thus their relative orientation. For example, a smaller coupling constant (e.g., 2.7 Hz) is often indicative of a cis relationship between the substituents at C-3 and C-4, while a larger coupling constant would suggest a trans arrangement. rsc.org

NOESY correlations provide through-space information that complements the through-bond data from coupling constants. rsc.org A NOESY correlation between the proton at C-3 and a substituent at C-4 would strongly support a cis configuration, as these groups would be on the same face of the heterocyclic ring. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for determining the elemental formula of a compound. rsc.orgnih.gov HRESIMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula. For example, HRESIMS analysis of a 3,4-dihydroisocoumarin derivative, lophiostomin A, showed a pseudomolecular ion peak [M − H]⁻ at m/z 237.0766, which corresponded to the molecular formula C₁₂H₁₄O₅. rsc.org This level of accuracy is indispensable for identifying new natural products or confirming the structure of synthesized compounds. researchgate.net

Table 2: Mass Spectrometry Data for 3,4-Dihydroisocoumarin Derivatives

| Technique | Compound | Ion Mode | Observed m/z | Deduced Molecular Formula |

|---|---|---|---|---|

| HRESIMS | Lophiostomin A | Negative | 237.0766 [M - H]⁻ | C₁₂H₁₄O₅ |

| Negative FAB-MS | 4'-Methoxyferalolide | Negative | 371 [M - H]⁻ | C₂₀H₁₈O₇ |

Source: Adapted from Mao et al., RSC Adv., 2020 and Speranza et al., J. Nat. Prod., 1993. rsc.org

Negative Fast Atom Bombardment Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. In negative-ion mode FAB-MS, the sample is bombarded with a high-energy beam of neutral atoms (like xenon or argon) in a glycerol (B35011) matrix, leading to the formation of negative ions, often [M-H]⁻. This method was successfully used to determine the molecular weight of a novel dihydroisocoumarin, where the high-resolution negative FAB-MS provided the molecular formula by identifying the [M-H]⁻ ion. researchgate.net This technique is particularly useful for polar and thermally labile molecules that might be difficult to analyze by other methods.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules. While this compound is itself an achiral molecule due to the exocyclic double bond at the C4 position, the 3,4-dihydroisocoumarin scaffold is a core component of numerous chiral natural products where substitution at C3 or C4 creates a stereogenic center. nih.gov For these chiral derivatives, chiroptical spectroscopy is the primary tool for assigning the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum, with its characteristic positive and negative peaks known as Cotton effects, is highly sensitive to the molecule's three-dimensional structure. For chiral 3,4-dihydroisocoumarin derivatives, the ECD spectrum serves as a unique fingerprint of its absolute configuration.

The principle of using ECD for stereochemical assignment involves comparing the experimental spectrum of a new compound with that of a known analog. chemsynthesis.com If the spectra are nearly identical, they are presumed to have the same absolute configuration. Conversely, if the spectra are mirror images, they possess opposite absolute configurations. The chromophores within the molecule, such as the aromatic ring and the α,β-unsaturated lactone system, give rise to the electronic transitions observed in the 200-400 nm range, which are critical for this analysis. chemsynthesis.com

When reference compounds are unavailable, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. researchgate.net Time-Dependent Density Functional Theory (TDDFT) has become a powerful and widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost. researchgate.netchemsynthesis.com

The process involves several key steps:

Conformational Search: For a given configuration (e.g., the R-configuration), a thorough search is performed to identify all stable low-energy conformers of the molecule.

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using TDDFT. Common functionals like B3LYP are often employed. chemsynthesis.com

Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted according to their Boltzmann population at a given temperature.

Comparison: The resulting theoretical ECD spectrum is compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-isomer confirms the absolute configuration as R. If the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is assigned as S.

This computational approach has been successfully applied to determine the absolute configuration of a wide array of natural products, including various isocoumarin (B1212949) derivatives. researchgate.net

Table 1: Illustrative Example of ECD Data Comparison for a Chiral Dihydroisocoumarin Derivative

| Data Type | Wavelength (nm) | Cotton Effect (Δε) |

| Experimental | 225 | +8.5 |

| 250 | -12.1 | |

| 310 | +3.2 | |

| TDDFT Calculated (R-isomer) | 228 | +7.9 |

| 252 | -11.5 | |

| 308 | +3.5 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical correlation between experimental and TDDFT-calculated spectra used for absolute configuration assignment.

Complementary Spectroscopic Techniques (e.g., UV, IR, X-ray Crystallography)

UV Spectroscopy: The ultraviolet (UV) spectrum provides information about the conjugated systems within the molecule. For 3,4-dihydroisocoumarins, absorption bands are typically observed in the 250-350 nm region, corresponding to the π → π* transitions of the aromatic ring and the conjugated lactone system. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm its key structural features.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O (α,β-unsaturated ester/lactone) |

| ~1640 | Medium | C=C (exocyclic methylene) |

| ~1600, ~1480 | Medium-Weak | C=C (aromatic ring) |

| ~1250 | Strong | C-O (ester linkage) |

Data derived from the spectral information available in the PubChem database. nih.gov

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for structural elucidation. It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. For chiral derivatives, X-ray analysis of a suitable crystal can directly establish the absolute configuration without ambiguity. iucr.org This technique has been used to confirm the structures of various isocoumarin and dihydroisocoumarin derivatives, providing foundational data that supports and validates interpretations from other spectroscopic methods. iucr.org

Computational Chemistry and Theoretical Studies on 3,4 Dihydroisocoumarin Systems

Molecular Modeling and Conformational Landscape Analysis

The flexibility of the dihydroisocoumarin scaffold necessitates a thorough analysis of its conformational landscape to understand its chemical behavior and biological interactions. Molecular modeling techniques are pivotal in exploring the potential energy surface of these molecules to identify stable conformers.

The three-dimensional structure of molecules, particularly those with rotatable bonds, is not static. csbsju.edu Conformational analysis is therefore essential for accurately describing reaction-free energies and the geometries of conformers. chemrxiv.org Ignoring conformational sampling can lead to significant errors in computational predictions. chemrxiv.org For flexible molecules like 3,4-dihydroisocoumarins, understanding the equilibrium between different conformers is crucial. utdallas.edu

Various computational protocols have been developed for efficient conformational analysis. For instance, the CENSO protocol is a method used for energetic sorting of conformers. chemrxiv.org Such methods are crucial tools for computational chemists to manage computational resources effectively while achieving accurate results. chemrxiv.org The study of conformations is also critical in understanding stereochemistry, for example, in reactions that yield specific stereoisomers. nih.gov

Table 1: Computational Methods for Conformational Analysis

| Method/Protocol | Description | Application |

|---|---|---|

| CENSO (Conformer Ensemble Sampling and Optimization) | A multi-stage protocol for generating and ranking conformers based on energy. It employs increasingly accurate levels of theory to refine the geometries and energies of the most stable conformers. chemrxiv.org | Recommended for general-purpose conformational analysis, offering a balance between accuracy and computational cost. chemrxiv.org |

| Molecular Mechanics (MM) | A method that uses classical physics to model the potential energy surface of molecules. It is computationally less expensive and suitable for initial conformational searches of large molecules. | Often used for an initial scan of the conformational space before more accurate quantum mechanical calculations. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine their properties, including geometry and energy. | Used for accurate geometry optimization and energy calculation of a smaller set of low-energy conformers identified by initial screening methods. researchgate.netresearchgate.net |

Detailed research findings indicate that even for relatively rigid systems, the presence of flexible side chains can lead to a complex conformational landscape. The choice of computational method and basis set can significantly influence the predicted conformational preferences and relative energies.

Ab initio and DFT Calculations for Spectroscopic Property Prediction (e.g., ECD)

Ab initio and Density Functional Theory (DFT) calculations have become standard practice for predicting a wide range of spectroscopic properties with high accuracy. These theoretical predictions are invaluable for structure elucidation and the assignment of absolute configurations of newly isolated natural products.

Time-dependent DFT (TD-DFT) is a powerful method for calculating electronic excitation energies and, consequently, UV-Vis and Electronic Circular Dichroism (ECD) spectra. scirp.org This has been successfully applied to 3,4-dihydroisocoumarin derivatives. For example, the absolute configurations of four new 3,4-dihydroisocoumarin congeners, lophiostomin A–D, were determined by comparing their experimental ECD spectra with the TD-DFT calculated spectra. rsc.org

The choice of functional and basis set is critical for the accuracy of spectroscopic predictions. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations. researchgate.netresearchgate.netscirp.org Beyond ECD, DFT calculations are also employed to predict other spectroscopic data, including Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectra, which aids in the complete structural characterization of these compounds. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Lophiostomin A (1)

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| UV (λmax, nm) | 232, 265, 310 rsc.org | Not explicitly stated in the provided text, but the similarity to known compounds was noted. rsc.org |

| ECD (λmax, nm) (Δε) | 230 (+10.2), 268 (-8.5), 310 (+3.4) | The calculated ECD spectrum for the (3R, 4S) configuration showed a similar pattern to the experimental spectrum. rsc.org |

The close agreement between the experimental and computed ECD spectra for lophiostomins A-D allowed for the unambiguous assignment of their absolute configurations. rsc.org This highlights the predictive power of modern computational methods in stereochemical analysis.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the design of more effective and selective therapeutic agents. nih.gov Computational methods provide a molecular-level understanding of how the structural features of 3,4-dihydroisocoumarins influence their biological activities.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. dntb.gov.uaresearchgate.net For instance, molecular docking studies have been used to investigate the potential of 3,4-dihydroisocoumarin derivatives to interact with targets like the SARS-CoV-2 main protease. researchgate.net

In addition to docking, various quantum chemical descriptors are calculated to rationalize the SAR of these compounds. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are used to understand the chemical reactivity and stability of the molecules. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution and helps to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and the strength of intermolecular interactions, such as hydrogen bonds. researchgate.net

These computational approaches allow for the identification of key structural motifs responsible for the observed biological activity, thereby guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 3: Computational Approaches in SAR Studies of 3,4-Dihydroisocoumarins

| Computational Approach | Information Gained | Application in SAR |

|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a receptor. dntb.gov.uaresearchgate.net | Identifies potential biological targets and key interactions for optimizing binding. researchgate.net |

| FMO Analysis | Determines chemical reactivity and kinetic stability through HOMO-LUMO energy gap. researchgate.net | Correlates electronic properties with biological activity. |

| MEP Analysis | Visualizes charge distribution and sites for molecular interactions. researchgate.net | Helps in understanding how a molecule will interact with its biological target. |

| NBO Analysis | Investigates charge delocalization and intramolecular interactions. researchgate.net | Provides insights into the stability and nature of non-covalent interactions that are crucial for biological recognition. |

Through the integrated use of these computational tools, researchers can build robust SAR models for the 3,4-dihydroisocoumarin class of compounds, accelerating the discovery of new drug candidates.

Future Perspectives and Research Directions in 3,4 Dihydroisocoumarin Chemistry

Development of Novel Synthetic Methodologies for Enantioenriched 4-Substituted Derivatives

The synthesis of 3,4-dihydroisocoumarins, particularly those with substitutions at the C4 position, presents a significant challenge for synthetic chemists. The development of stereoselective methods to access enantioenriched 4-substituted derivatives is a key area of ongoing research, as the stereochemistry at this position can profoundly influence biological activity.

While the direct synthesis of 4-methylene-3,4-dihydroisocoumarin has not been extensively reported, methods for the synthesis of the closely related 4-methyl-3,4-dihydroisocoumarin provide valuable insights. One notable approach involves the asymmetric hydroformylation of styrene (B11656) derivatives. For instance, the enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin has been achieved with a high enantiomeric ratio through the asymmetric hydroformylation of ethyl 2-vinylbenzoate, followed by an in situ lactonization during the reduction process. nih.govnih.govnih.gov This method, utilizing a rhodium catalyst with a BIBOP-type ligand, demonstrates the potential for creating chiral centers at the C4 position with high selectivity. nih.govnih.govnih.gov

Future efforts in this area are likely to focus on expanding the substrate scope of such asymmetric methodologies to include a wider range of functional groups and substitution patterns. The development of novel catalytic systems, including those based on other transition metals or organocatalysts, will be crucial for achieving even higher levels of enantioselectivity and for the synthesis of a broader library of 4-substituted 3,4-dihydroisocoumarin derivatives.

A potential synthetic route to this compound could be envisioned through the adaptation of existing methods. For example, a strategy might involve the introduction of a suitable leaving group at the C4 position of a pre-formed 3,4-dihydroisocoumarin ring, followed by an elimination reaction to generate the exocyclic methylene (B1212753) group. Alternatively, a Wittig-type reaction on a 4-keto-3,4-dihydroisocoumarin precursor could also be a viable approach.

Exploration of Undiscovered Biological Activities and Underlying Molecular Mechanisms

The 3,4-dihydroisocoumarin scaffold is a privileged structure in nature, with a wide array of documented biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. nih.goveurekaselect.comresearcher.life However, the specific biological profile of this compound remains largely unexplored. Based on the activities of structurally related compounds, it is plausible that this molecule may also exhibit interesting pharmacological effects.

Antimicrobial and Antifungal Potential

Numerous 3,4-dihydroisocoumarin derivatives have demonstrated significant antimicrobial and antifungal activity. For instance, chlorinated dihydroisocoumarins isolated from the fungus Penicillium chrysogenum have shown potent activity against Gram-positive bacteria. nih.govmdpi.com The substitution pattern on the aromatic ring and at the C3 and C4 positions plays a critical role in determining the potency and spectrum of activity. The exocyclic methylene group in this compound represents a unique structural feature that could interact with biological targets in novel ways, potentially leading to the discovery of new antimicrobial agents.

Cytotoxic and Anti-inflammatory Activities

The cytotoxic potential of 3,4-dihydroisocoumarins against various cancer cell lines has been a major focus of research. researchgate.netmdpi.comnih.gov For example, certain dihydroisocoumarin derivatives isolated from the plant Garcinia picrorhiza have exhibited cytotoxicity against human cancer cell lines. mdpi.comnih.gov The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. Similarly, anti-inflammatory properties have also been reported for this class of compounds, with some derivatives showing inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. mdpi.comnih.gov The unique structural motif of this compound warrants investigation into its potential cytotoxic and anti-inflammatory effects.

Future research should focus on the systematic screening of this compound and a library of its analogues against a diverse panel of microbial strains and cancer cell lines. Elucidating the underlying molecular mechanisms of any observed activity will be crucial for understanding their therapeutic potential. This could involve identifying specific protein targets and signaling pathways that are modulated by these compounds.

Rational Design and Synthesis of Advanced Dihydroisocoumarin Analogues with Enhanced Potency or Selectivity

The knowledge gained from structure-activity relationship (SAR) studies of known 3,4-dihydroisocoumarins provides a solid foundation for the rational design of new analogues with improved biological profiles. nih.gov By systematically modifying the core structure of this compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.

Key areas for structural modification include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, or alkyl groups) on the benzene (B151609) ring can significantly impact lipophilicity, electronic properties, and interactions with biological targets.

Modification of the Methylene Group: The exocyclic double bond is a reactive moiety that can be further functionalized. For example, it could be epoxidized, cyclopropanated, or used as a handle for the introduction of other functional groups via Michael addition.

The synthesis of these rationally designed analogues will require the development of versatile and efficient synthetic strategies. The goal is to create a library of compounds that can be systematically evaluated to identify lead candidates with superior therapeutic potential.

Integration of Cheminformatics and High-Throughput Screening in Discovery Pipelines

The integration of cheminformatics and high-throughput screening (HTS) is revolutionizing the process of drug discovery from natural products. These technologies can significantly accelerate the identification of novel bioactive compounds from large chemical libraries.

Cheminformatics tools can be employed to:

Analyze Chemical Space: Analyze the structural diversity of known 3,4-dihydroisocoumarins and identify underexplored areas of chemical space.

Predict Biological Activity: Use machine learning models and QSAR (Quantitative Structure-Activity Relationship) studies to predict the potential biological activities of virtual libraries of this compound analogues.

Virtual Screening: Dock virtual compounds into the binding sites of known biological targets to identify potential hits before they are synthesized.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds in a variety of biological assays. By combining a library of synthesized this compound analogues with HTS, researchers can efficiently screen for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

The data generated from HTS can then be fed back into cheminformatics models to refine predictions and guide the design of the next generation of compounds in an iterative process of discovery and optimization.

Role of Computational Chemistry in Accelerating Dihydroisocoumarin Research

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the behavior of molecules at the atomic level. In the context of 3,4-dihydroisocoumarin research, computational methods can be used to:

Elucidate Reaction Mechanisms: Understand the mechanisms of synthetic reactions, which can aid in the optimization of reaction conditions and the design of new synthetic routes.

Predict Molecular Properties: Calculate important physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Model Ligand-Target Interactions: Use molecular docking and molecular dynamics (MD) simulations to study how 3,4-dihydroisocoumarin analogues bind to their biological targets. This information can be used to explain observed SAR and to guide the design of more potent and selective inhibitors.

By providing a deeper understanding of the chemical and biological properties of 3,4-dihydroisocoumarins, computational chemistry can significantly accelerate the research and development process, leading to the faster discovery of new therapeutic agents.

Q & A

Q. What are the challenges in scaling enantioselective syntheses for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.